molecular formula C20H19N3O3S B2654468 (E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide CAS No. 1207062-20-1

(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide

Cat. No.: B2654468
CAS No.: 1207062-20-1
M. Wt: 381.45
InChI Key: MQEWJSLGPPFPMZ-DTQAZKPQSA-N
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Description

(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a phenyl group, a pyridazinyl group, and an ethenesulfonamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-phenylpyridazin-3-yl intermediate. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Ether Formation: The next step involves the formation of the ether linkage by reacting the pyridazinyl intermediate with an appropriate ethylating agent.

    Sulfonamide Formation: The final step involves the introduction of the ethenesulfonamide group. This can be achieved by reacting the intermediate with a sulfonamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The phenyl and pyridazinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used as an antibiotic.

    Pyridazine Derivatives: Compounds with similar pyridazinyl groups.

Uniqueness

(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide is unique due to its combination of a phenyl group, a pyridazinyl group, and an ethenesulfonamide moiety

Properties

IUPAC Name

(E)-2-phenyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-27(25,16-13-17-7-3-1-4-8-17)21-14-15-26-20-12-11-19(22-23-20)18-9-5-2-6-10-18/h1-13,16,21H,14-15H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEWJSLGPPFPMZ-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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